molecular formula C7H6O5 B094303 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate CAS No. 15997-62-3

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Cat. No.: B094303
CAS No.: 15997-62-3
M. Wt: 170.12 g/mol
InChI Key: IWUSEHGANVYEQR-UHFFFAOYSA-N
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Scientific Research Applications

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate involves several steps. One common method includes the reaction of a suitable precursor with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various biochemical reactions .

Comparison with Similar Compounds

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Properties

IUPAC Name

(2,6-dioxo-3H-pyran-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUSEHGANVYEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498303
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15997-62-3
Record name 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15997-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Acetone-1,3-dicarboxylic acid (30 g; 205 mmol) was added in portions to acetic anhydride (55 ml; 582 mmol) and the mixture was stirred at 35° C. for 24 h. The reaction mixture was diluted with toluene (200 ml) and kept at 4° C. for 3 h. A precipitate was isolated by filtration, washed with toluene and dried under reduced pressure to furnish 18.91 g (54%) of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate as a light brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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